N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide is a complex organic compound that features a quinoline and naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then coupled with a naphthalene derivative through an acylation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes due to its fluorescent properties.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide
- N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide
Uniqueness
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide stands out due to its unique combination of quinoline and naphthalene moieties, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic or photophysical characteristics.
Properties
CAS No. |
851407-48-2 |
---|---|
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.478 |
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N2O3/c1-16-7-8-20-13-21(25(29)27-24(20)17(16)2)11-12-26-23(28)15-30-22-10-9-18-5-3-4-6-19(18)14-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
YVAHHSFSCWMVPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.